molecular formula C16H19N5O2 B3506587 2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B3506587
M. Wt: 313.35 g/mol
InChI Key: AAXDUAKAYOQJIN-UHFFFAOYSA-N
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Description

2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure consistent yields and purity. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the alteration of cell cycle progression and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-3-6-12-9-14(22)21-16(18-12)19-15(20-21)17-10-11-7-4-5-8-13(11)23-2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXDUAKAYOQJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 3
Reactant of Route 3
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 4
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 5
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 6
2-{[(2-METHOXYPHENYL)METHYL]AMINO}-5-PROPYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

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